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5-Amino-2-bromo-4-fluorobenzoic acid

Cat. No.: B12103903
M. Wt: 234.02 g/mol
InChI Key: OIMQQYKZWMIQIN-UHFFFAOYSA-N
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Description

The Strategic Importance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are fundamental building blocks in the toolkit of an organic chemist. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a gateway to a diverse range of chemical transformations. Furthermore, the substituents on the aromatic ring, including amino groups and halogens, play a crucial role in directing the regioselectivity of further reactions and modulating the electronic properties of the molecule. This ability to fine-tune the reactivity and physical characteristics of the molecule is of strategic importance in the rational design of new compounds with specific functions. For instance, the incorporation of fluorine atoms can significantly alter the metabolic stability and membrane permeability of drug candidates.

Positioning of 5-Amino-2-bromo-4-fluorobenzoic Acid within Aromatic Compound Chemistry

This compound , identified by the CAS number 1340460-29-8 , is a distinct isomer within the family of halogenated aminobenzoic acids. bldpharm.com Its structure is characterized by an amino group at position 5, a bromine atom at position 2, and a fluorine atom at position 4 relative to the carboxylic acid group. This specific substitution pattern dictates its unique chemical personality.

The presence of the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and fluorine) at different positions on the benzene (B151609) ring creates a complex electronic landscape. This influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. The bromine atom at the ortho position to the carboxylic acid can also exert a steric influence, potentially affecting the conformation of the molecule.

While specific experimental data for this compound is limited in publicly accessible research, its properties can be inferred by comparing it to its isomers, such as 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) and 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0). smolecule.comsigmaaldrich.com For these related compounds, the functional groups enable a variety of reactions, including nucleophilic substitution of the bromine atom and coupling reactions involving the amino group. smolecule.com It is anticipated that this compound would exhibit similar reactivity, making it a versatile intermediate.

Interactive Table: Physicochemical Properties of Halogenated Aminobenzoic Acid Isomers

Below is an interactive table comparing the known or predicted properties of this compound and its related isomers. Note: Some data for the target compound may be predicted due to limited experimental information.

PropertyThis compound4-Amino-5-bromo-2-fluorobenzoic acid2-Amino-4-bromo-5-fluorobenzoic acid
CAS Number 1340460-29-81807757-07-81374208-42-0
Molecular Formula C₇H₅BrFNO₂C₇H₅BrFNO₂C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol 234.02 g/mol 234.02 g/mol
Appearance Solid (Predicted)White to pale yellow solid smolecule.comSolid sigmaaldrich.com
Storage Keep in dark place, inert atmosphere, room temperature (General recommendation for similar compounds) sigmaaldrich.comStore in dark conditions smolecule.comKeep in dark place, inert atmosphere, room temperature sigmaaldrich.com

Overview of Current Research Trajectories and Potential Applications of Such Architectures

While specific research focused solely on this compound is not widely documented, the broader class of halogenated aminobenzoic acids is the subject of intense investigation. These compounds are frequently utilized as key intermediates in the synthesis of pharmacologically active molecules and functional materials.

The structural motifs present in this compound suggest its potential as a precursor for various bioactive compounds. For example, related halogenated benzoic acids are used in the development of kinase inhibitors for anticancer research and in the synthesis of antibiotics. smolecule.com The presence of both an amino and a carboxylic acid group makes it an ideal scaffold for creating peptidomimetics or for introducing this substituted aromatic core into larger, more complex drug architectures.

Furthermore, the bromine atom can serve as a handle for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern synthetic chemistry. This opens up avenues for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity to biological targets. clarivate.com

Given the synthetic versatility of its functional groups, it is plausible that this compound could be a valuable building block in the following areas:

Medicinal Chemistry: As a scaffold for novel enzyme inhibitors, receptor antagonists, or antibacterial agents.

Materials Science: As a monomer for the synthesis of specialty polymers with unique thermal or optical properties.

Agrochemicals: As a starting material for the development of new herbicides or pesticides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B12103903 5-Amino-2-bromo-4-fluorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-amino-2-bromo-4-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

OIMQQYKZWMIQIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Bromo 4 Fluorobenzoic Acid and Analogous Structures

Multi-Step Preparative Routes

The construction of 5-Amino-2-bromo-4-fluorobenzoic acid typically involves a multi-step sequence, as the desired substitution pattern cannot be achieved in a single step. The synthesis must strategically introduce the amino, bromo, fluoro, and carboxylic acid functionalities in a controlled manner.

Sequential Halogenation Strategies

Sequential halogenation is a key strategy for introducing multiple halogen atoms onto an aromatic ring with specific regiochemistry. In the context of synthesizing this compound, the order of halogen introduction is critical. Starting from a fluorinated precursor is often advantageous. For instance, fluorobenzene or a fluorobenzoic acid derivative can be subjected to bromination. The fluorine atom is an ortho-, para-director, and the carboxylic acid group is a meta-director. The interplay of these directing effects must be carefully considered to achieve the desired 2-bromo-4-fluoro substitution pattern relative to the other functional groups.

A plausible approach would involve the bromination of a precursor where the directing effects of existing substituents favor the introduction of bromine at the desired position. For example, if starting with a compound that already contains the fluorine and another activating group, the bromination step would be directed by the combined influence of these groups.

Amine Introduction via Reduction of Nitro Precursors

The introduction of an amino group onto an aromatic ring is commonly achieved through the reduction of a nitro group. This two-step process involves nitration of the aromatic ring followed by reduction of the nitro functionality. A variety of reducing agents can be employed for the conversion of an aromatic nitro group to an amine. masterorganicchemistry.com Common methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for this transformation. masterorganicchemistry.com

For the synthesis of this compound, a key intermediate would be 2-bromo-4-fluoro-5-nitrobenzoic acid. The reduction of this nitro compound would yield the target amine. The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present. For instance, milder and more selective reducing agents might be necessary to prevent dehalogenation or reduction of the carboxylic acid.

Reagent/CatalystConditionsComments
Fe/HClAcidic, aqueousA classic and cost-effective method for nitro group reduction.
SnCl₂/HClAcidic, aqueous/organicAnother widely used method, often providing clean reductions.
H₂/Pd-CCatalytic hydrogenationA clean method, but may not be suitable if other reducible groups are present.
Na₂S₂O₄Aqueous solutionSodium dithionite can be used for the reduction of nitro groups under milder conditions.

Carboxylic Acid Functionalization Techniques

The carboxylic acid group can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl or other alkyl group attached to the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used for this purpose.

Alternatively, the carboxylic acid functionality can be introduced via the carbonation of an organometallic intermediate, such as a Grignard reagent or an organolithium species. This involves the reaction of the organometallic compound with carbon dioxide, followed by an acidic workup. This method is particularly useful when direct oxidation is not feasible due to the presence of other sensitive functional groups.

Recent advancements in metallaphotoredox catalysis have also provided methods for the direct functionalization of C-H bonds or the conversion of other functional groups, like aryl halides or carboxylic acids themselves, into different functionalities. nih.govprinceton.edu While not a direct introduction of a carboxylic acid, these methods can be used to modify existing carboxylic acids or introduce precursors that can be later converted to the carboxylic acid.

Regioselective Synthesis and Isomer Control

Achieving the correct substitution pattern (regioselectivity) is a central challenge in the synthesis of polysubstituted aromatics. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles.

In the case of this compound, the final arrangement of the substituents is 1-carboxy, 2-bromo, 4-fluoro, and 5-amino. The synthesis must be designed to control the introduction of each group to its specific location. For example, starting with 4-fluorotoluene, nitration would likely occur at the 2- and 6-positions due to the ortho, para-directing nature of both the fluoro and methyl groups. Subsequent steps would then be required to introduce the bromine and convert the methyl group to a carboxylic acid, and the nitro group to an amine, all while considering the directing effects at each stage to ensure the desired final isomer.

The blocking and directing group strategies are often employed to achieve high regioselectivity. A functional group can be temporarily introduced to block a certain position, directing subsequent substitutions to other sites, and then removed later in the synthetic sequence.

Exploration of Starting Materials and Key Intermediates

Derivations from Fluorobenzoic Acid and Bromoaniline Precursors

A logical retrosynthetic analysis of this compound suggests that precursors such as fluorobenzoic acids or bromoanilines could serve as viable starting points.

Route from a Fluorobenzoic Acid Derivative: One could start with 4-fluorobenzoic acid. Nitration of this compound would likely lead to 4-fluoro-3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid and the ortho, para-directing effect of the fluorine. Subsequent bromination would then need to be directed to the 2-position. The final step would be the reduction of the nitro group to an amine.

Route from a Bromoaniline Derivative: Alternatively, a synthesis could commence with a bromoaniline derivative. For example, starting with 4-bromo-2-fluoroaniline, one could perform a nitration. The amino group is a strong ortho, para-director, which would likely direct the nitro group to the 5-position. The next challenge would be the introduction of the carboxylic acid group at the 1-position. This could potentially be achieved through a Sandmeyer-type reaction on a precursor or through ortho-metalation followed by carboxylation.

A plausible key intermediate in many synthetic routes is 2-amino-4-bromo-5-fluorobenzoic acid or its esters, as indicated by the existence of synthetic methods starting from such compounds for other targets. google.com

Utility of Indole-2,3-dione Derivatives in Synthesis

Indole-2,3-diones, commonly known as isatins, are versatile starting materials in organic synthesis. Their inherent reactivity allows for a variety of chemical transformations, including ring-opening reactions to afford substituted anthranilic acids (2-aminobenzoic acids). This approach provides a viable pathway to aminobenzoic acid derivatives that might be challenging to access through direct substitution on a pre-existing benzene (B151609) ring.

A general and efficient method for the preparation of anthranilic acids involves the oxidative cleavage of the isatin ring system. scielo.br This transformation can be achieved by treating the isatin derivative with a combination of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂). scielo.br The reaction is typically rapid, often completing within 15 minutes at room temperature for isatins with substituents on the aromatic ring. scielo.br Even for isatins bearing a substituent on the nitrogen atom, the reaction proceeds to completion, albeit with a slightly longer reaction time of around 45 minutes under the same conditions. scielo.br

The versatility of this method is a key advantage, as it is tolerant of a wide range of substituents on the aromatic ring of the isatin. scielo.br This suggests that a strategically substituted isatin, such as a 5-bromo-6-fluoro-isatin derivative, could serve as a precursor in a synthetic route towards this compound. The isatin starting materials themselves can be synthesized through various established methods, such as the Sandmeyer isonitrosoacetanilide synthesis.

While direct synthesis of aminobenzoic acids from isatins is a primary application, isatin derivatives can also be used to create more complex hybrid molecules. For instance, Schiff bases can be formed by the condensation of substituted isatins with aminobenzoic acid analogs, linking these two important pharmacophores through an imine bond. nih.govnih.gov

Formation and Transformation of Methyl Esters

The carboxylic acid functional group is often protected as an ester during synthetic sequences to prevent its interference with other chemical transformations. The methyl ester is a common choice for this purpose due to its relative ease of formation and subsequent removal.

Formation of Methyl Esters:

The direct esterification of a benzoic acid is a fundamental reaction in organic synthesis. In the context of preparing a methyl ester of a substituted benzoic acid, such as this compound, several methods can be employed. A common and effective method involves reacting the carboxylic acid with methanol in the presence of an activating agent like thionyl chloride (SOCl₂). This approach is often efficient and proceeds under relatively mild conditions.

The general reaction for the formation of a methyl benzoate from a benzoic acid is depicted in the table below:

Reactant 1Reactant 2ReagentProduct
Benzoic Acid DerivativeMethanolThionyl ChlorideMethyl Benzoate Derivative

Transformation of Methyl Esters:

Once the desired synthetic steps are completed, the methyl ester can be readily converted back to the carboxylic acid through hydrolysis. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification.

Furthermore, the methyl ester of a substituted aminobenzoic acid can be a versatile intermediate for further functional group transformations. For example, the amino group of a compound like methyl 2-amino-4-bromo-5-fluorobenzoate can undergo diazotization followed by substitution reactions to introduce other functionalities. A patent describes a process where methyl 2-amino-4-bromo-5-fluorobenzoate is treated with sodium nitrite and an iodide source in an acidic medium to yield methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com This iodo-substituted intermediate can then be subjected to further reactions, such as cyanation. google.com

The following table summarizes a potential transformation of a methyl ester intermediate:

Starting MaterialReagentsProduct
Methyl 2-amino-4-bromo-5-fluorobenzoate1. Sodium Nitrite, Iodide, Acid 2. CyanideMethyl 4-bromo-2-cyano-5-fluorobenzoate

This strategic use of the methyl ester as both a protecting group and a handle for further functionalization highlights its importance in the synthesis of complex molecules like this compound.

Advanced Chemical Reactivity and Transformation Studies of 5 Amino 2 Bromo 4 Fluorobenzoic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for functionalizing aromatic rings. The mechanism of EAS typically proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com This process is the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com The presence of substituents on the benzene (B151609) ring significantly influences the rate and regioselectivity of these reactions. masterorganicchemistry.com

In the case of 5-Amino-2-bromo-4-fluorobenzoic acid, the directing effects of the three substituents—amino, bromo, and fluoro—and the carboxylic acid group must be considered. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the halogens (bromo and fluoro) and the carboxylic acid group are deactivating groups. Halogens are ortho-, para-directing, while the carboxylic acid is meta-directing. The interplay of these electronic effects determines the positions susceptible to electrophilic attack. Given the strong activating nature of the amino group, it will likely dominate the directing effects, favoring substitution at the positions ortho and para to it.

Nucleophilic Reactivity of the Amino Moiety and Halogen Displacements

The amino group in this compound exhibits nucleophilic character, allowing it to participate in various reactions. One common reaction is derivatization, where the amino group reacts with electrophilic reagents. For instance, derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene proceeds via nucleophilic substitution, where the amino group attacks the electron-deficient aromatic ring of the reagent. mdpi.com

Halogen displacement reactions can also occur, where a nucleophile replaces a halogen atom on the aromatic ring. The relative reactivity of halogens in such displacement reactions often follows the trend of I > Br > Cl > F, with the ease of displacement decreasing down the group in some contexts. youtube.com In the context of this compound, the bromine atom is generally more susceptible to displacement than the fluorine atom in nucleophilic aromatic substitution reactions. This is a key consideration in designing synthetic strategies that selectively target one of the halogenated sites.

Catalytic Cross-Coupling Reactions at Halogenated Sites

The presence of two distinct halogen atoms (bromine and fluorine) on the aromatic ring of this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govtcichemicals.com This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many functional materials and biologically active compounds. tcichemicals.com The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

For substrates like this compound, the differential reactivity of the C-Br and C-F bonds allows for selective coupling. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This selectivity enables the synthesis of complex molecules by first performing a Suzuki-Miyaura coupling at the bromine position, while leaving the fluorine atom available for subsequent transformations. Studies on similar ortho-bromoanilines have demonstrated the feasibility of performing Suzuki-Miyaura couplings without the need to protect the amino group. nih.gov

Table 1: Reactivity in Suzuki-Miyaura Coupling

Halogenated Site Relative Reactivity Typical Catalyst System
2-Bromo High Palladium catalyst (e.g., Pd(PPh₃)₄), Base

Buchwald-Hartwig Amination and Sonogashira Coupling Potentials

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful method for synthesizing arylamines. The Sonogashira coupling, on the other hand, involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne to form a carbon-carbon bond. arkat-usa.org

Both of these reactions exhibit a similar selectivity profile to the Suzuki-Miyaura coupling, with the C-Br bond being more reactive than the C-F bond. This allows for selective functionalization at the 2-position of this compound. The Buchwald-Hartwig amination can be used to introduce a variety of amine nucleophiles, while the Sonogashira coupling provides access to arylalkynes. The use of specific ligands and reaction conditions can be optimized to achieve high yields and selectivity. arkat-usa.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions

Reaction Bond Formed Reactive Site
Buchwald-Hartwig Amination C-N 2-Bromo

Copper-Catalyzed Amination Procedures for Bromobenzoic Acids

In addition to palladium-catalyzed methods, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative route for the formation of C-N bonds. acs.orgnih.govorganic-chemistry.org These procedures have been shown to be effective for the amination of 2-bromobenzoic acids. acs.orgnih.govorganic-chemistry.org An advantage of some copper-catalyzed methods is that they can proceed without the need for protecting the carboxylic acid functionality. acs.orgnih.govorganic-chemistry.org

Research has demonstrated that a combination of copper powder and copper(I) oxide can effectively catalyze the amination of 2-bromobenzoic acids with various aryl and alkyl amines, achieving good to high yields. acs.orgnih.gov This chemo- and regioselective process specifically targets the bromide adjacent to the carboxylic acid group. acs.orgnih.gov

Table 3: Conditions for Copper-Catalyzed Amination of 2-Bromobenzoic Acids

Catalyst System Base Solvent Temperature

Derivatization Strategies for the Carboxylic Acid and Amino Functionalities

The carboxylic acid and amino groups of this compound are amenable to a wide range of derivatization reactions, further expanding its synthetic utility.

The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid halides. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. Amide formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction.

The amino group, being nucleophilic, can be acylated, alkylated, or converted into other nitrogen-containing functional groups. Acylation with an acid chloride or anhydride (B1165640) will form an amide. As previously mentioned, the amino group can also participate in cross-coupling reactions like the Buchwald-Hartwig amination. The ability to selectively derivatize either the carboxylic acid or the amino group, or both, provides a powerful handle for the synthesis of a diverse array of complex molecules. The choice of reagents and reaction conditions will determine the outcome of the derivatization. For instance, microwave-assisted derivatization of amino groups has been shown to be an efficient method. mdpi.com

Amide Formation and Heterocycle Annulation

The presence of both an amino and a carboxylic acid group on the same aromatic scaffold allows for straightforward amide bond formation and subsequent heterocycle synthesis.

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of standard peptide coupling reagents. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product.

Commonly employed coupling agents for this type of transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Alternatively, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. The reactions are typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.

Table 1: Representative Conditions for Amide Formation

Amine Coupling Reagent Solvent Temperature Yield (%)
Aniline (B41778) EDC/HOBt DMF Room Temp. >90
Benzylamine HATU/DIPEA DMF Room Temp. >95
Morpholine PyBOP DCM Room Temp. >90

Note: The data in this table is representative of typical amide coupling reactions and is intended for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.

The strategic positioning of the amino and carboxylic acid groups in this compound also makes it a prime candidate for heterocycle annulation reactions. These intramolecular or intermolecular cyclizations can lead to the formation of various fused heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can yield isatoic anhydrides, which are versatile intermediates for the synthesis of quinazolinones and other heterocyclic compounds. Furthermore, condensation reactions with appropriate bifunctional reagents can lead to the formation of benzodiazepines or other multi-ring systems of pharmaceutical interest. The bromo and fluoro substituents can also participate in or influence these cyclization reactions, potentially enabling further functionalization through cross-coupling reactions.

Esterification and Carboxylate Chemistry

The carboxylic acid group of this compound is a focal point for a variety of chemical transformations, most notably esterification.

Esterification can be readily achieved through several standard methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, esterification can be carried out under milder conditions. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent is an effective method for the synthesis of a wide range of esters.

Table 2: Illustrative Esterification Reactions

Alcohol/Alkyl Halide Catalyst/Base Solvent Reaction Type
Methanol H₂SO₄ (cat.) Methanol Fischer Esterification
Ethyl Iodide K₂CO₃ DMF Williamson Ether Synthesis
Benzyl Bromide Cs₂CO₃ Acetonitrile Williamson Ether Synthesis

Note: This table provides examples of common esterification methods and is for illustrative purposes. The choice of reagents and conditions depends on the specific alcohol and desired ester.

Beyond esterification, the carboxylate group can be converted into other functional groups to expand the synthetic utility of the molecule. For instance, treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. This intermediate can then be readily transformed into a variety of other functionalities, including amides (as discussed previously), anhydrides, and ketones. The reactivity of the carboxylate allows this compound to serve as a versatile starting material for the construction of a diverse array of complex organic molecules.

Spectroscopic Characterization Methodologies in Research on 5 Amino 2 Bromo 4 Fluorobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of 5-Amino-2-bromo-4-fluorobenzoic acid. These methods probe the vibrational modes of the molecule's constituent bonds.

In a typical FT-IR analysis, the solid sample of this compound would be analyzed to identify characteristic absorption bands. Key expected vibrational frequencies would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3500-3300 cm⁻¹ region.

O-H stretching vibration of the carboxylic acid, which is often a broad band in the 3300-2500 cm⁻¹ range due to hydrogen bonding.

C=O stretching vibration of the carbonyl group in the carboxylic acid, expected to be a strong, sharp band around 1700-1680 cm⁻¹.

C-N stretching vibrations , which are typically found in the 1350-1250 cm⁻¹ region.

C-F and C-Br stretching vibrations , which would appear at lower frequencies in the fingerprint region.

Aromatic C-H and C=C stretching and bending vibrations , which provide further confirmation of the benzene (B151609) ring structure.

FT-Raman spectroscopy offers complementary information. While the polar groups (C=O, N-H, O-H) tend to give strong signals in the IR spectrum, the less polar aromatic ring and C-Br bonds often produce strong, well-defined bands in the Raman spectrum. This complementarity is crucial for a complete vibrational assignment.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)Symmetric & Asymmetric Stretch3500 - 3300
Carboxylic Acid (OH)O-H Stretch3300 - 2500 (broad)
Carbonyl (C=O)C=O Stretch1700 - 1680
Aromatic RingC=C Stretch1600 - 1450
Amine (NH₂)N-H Bend1650 - 1580
Carboxylic Acid (OH)O-H Bend1440 - 1395
C-N StretchC-N Stretch1350 - 1250
C-O StretchC-O Stretch1320 - 1210
C-F StretchC-F Stretch1250 - 1020
C-Br StretchC-Br Stretch680 - 515

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. High-resolution ¹H NMR and ¹³C NMR would be essential for confirming the specific substitution pattern of this compound and differentiating it from its various isomers.

The ¹H NMR spectrum would provide information on the number and chemical environment of the protons. For this specific isomer, one would expect to see distinct signals for the two aromatic protons and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) would be critical in determining the relative positions of the substituents. For instance, the coupling between the fluorine atom and adjacent protons (H-F coupling) would be a key diagnostic feature.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the assignment of each carbon in the benzene ring, as well as the carbonyl carbon of the carboxylic acid. The presence of the bromine and fluorine atoms would induce characteristic shifts in the attached and nearby carbon signals.

Purity assessment is another critical application of NMR. The presence of signals corresponding to impurities, including other isomers, would be readily detectable, and their relative concentrations can often be quantified by integrating the respective signals.

Mass Spectrometry Techniques for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight. This allows for the confident determination of the elemental composition and confirmation of the molecular formula, C₇H₅BrFNO₂.

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide further structural information. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the amino group (as NH₂), and the halogen atoms. The observed fragment ions would be pieced together to corroborate the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺C₇H₅BrFNO₂⁺232.9488234.9467
[M-H₂O]⁺C₇H₃BrFNO⁺214.9382216.9361
[M-COOH]⁺C₆H₄BrFN⁺187.9539189.9518

Elemental Analysis for Empirical Formula Validation

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0135.93%
HydrogenH1.012.15%
BromineBr79.9034.14%
FluorineF19.008.12%
NitrogenN14.015.99%
OxygenO16.0013.67%

By combining the data from these complementary analytical techniques, researchers can confidently confirm the structure, purity, and identity of this compound, which is essential for its application in further scientific research and synthesis.

Applications of 5 Amino 2 Bromo 4 Fluorobenzoic Acid in Advanced Organic Synthesis and Materials Science

Function as a Key Building Block for Complex Organic Scaffolds

The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core makes 5-Amino-2-bromo-4-fluorobenzoic acid a highly versatile building block in organic synthesis. Each functional group can be selectively addressed to construct elaborate molecular architectures. The bromine atom, for instance, serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for assembling complex polycyclic and heterocyclic scaffolds that are often the core of biologically active molecules and functional materials.

The amino group provides a nucleophilic center for a wide range of transformations, including acylation, alkylation, and diazotization reactions. This allows for the introduction of diverse side chains and the construction of amide linkages, which are fundamental in many pharmaceutical compounds. The fluorine atom, while less reactive, significantly influences the electronic properties and metabolic stability of the resulting molecules, a desirable trait in drug design. The interplay of these functional groups allows for a programmed and sequential elaboration of the molecular structure, leading to the efficient synthesis of complex organic scaffolds that would be challenging to access through other means.

Role as an Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

The structural motifs present in this compound are frequently found in a variety of pharmaceutical and agrochemical agents. Consequently, this compound serves as a valuable intermediate in the synthesis of these target molecules. For instance, the related isomer, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, has been utilized as a starting material in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This transformation highlights how the functional groups of the aminobromofluorobenzoic acid core can be manipulated to build more complex and potentially bioactive molecules.

While direct examples for this compound are not extensively detailed in publicly available literature, the known reactivity of its functional groups suggests its potential in constructing classes of compounds with known biological activity. For example, substituted aminobenzoic acids are precursors to a wide range of drugs, including kinase inhibitors and anti-inflammatory agents. The presence of both bromine and fluorine in the molecule offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the final products.

Utilization in the Development of Materials with Tailored Electronic or Optical Properties

The field of materials science is increasingly looking towards highly functionalized organic molecules to create materials with specific electronic and optical characteristics. The aromatic and electronically tunable nature of this compound makes it a promising candidate for the synthesis of novel organic materials.

The amino and bromo groups can be utilized in polymerization reactions to create novel polymers with tailored properties. For example, the amino group can be used to form polyamides or polyimides, while the bromo group can be a site for polymerization via cross-coupling reactions. The fluorine atom can enhance the thermal stability and influence the electronic energy levels of the resulting polymers, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the core structure through its various functional groups allows for the fine-tuning of the material's properties, such as its conductivity, band gap, and fluorescence.

Contribution to the Generation of Diverse Small-Molecule Libraries for Chemical Biology Research

Chemical biology relies on the availability of diverse collections of small molecules, known as libraries, to probe biological processes and identify new drug leads. This compound is an excellent scaffold for the generation of such libraries due to its multiple points of diversification.

Using combinatorial chemistry approaches, each of the functional groups—the carboxylic acid, the amino group, and the bromo group—can be reacted with a different set of building blocks. For instance, the carboxylic acid can be converted to a variety of amides or esters. The amino group can be acylated or alkylated with a diverse range of partners. The bromo group can participate in a wide array of cross-coupling reactions. By systematically combining different building blocks at each of these positions, a large and structurally diverse library of compounds can be rapidly synthesized. These libraries can then be screened against various biological targets to identify molecules with desired activities, accelerating the pace of drug discovery and chemical biology research.

Integration into the Synthesis of Radiolabeled Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. This technique relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18. The development of novel PET imaging agents is a key area of research.

While direct radiolabeling of this compound with fluorine-18 has not been specifically reported, its structure lends itself to the synthesis of precursors for radiolabeled imaging agents. The stable fluorine atom already present on the ring can serve as a reference, while the other functional groups can be modified to attach a chelating agent for a metallic radionuclide or to introduce a leaving group for a subsequent nucleophilic fluorination with [¹⁸F]fluoride. The amino acid-like structure of the core molecule is also advantageous, as many tumors exhibit increased amino acid uptake, potentially allowing for tumor-specific imaging. The development of PET tracers from this scaffold could lead to new tools for the diagnosis and monitoring of diseases.

A Comparative Chemical Analysis of this compound and Its Structural Isomers

The study of substituted benzoic acids is a cornerstone of physical organic chemistry, providing deep insights into how the position and nature of functional groups on an aromatic ring dictate its chemical behavior. This compound, a polysubstituted aromatic compound, serves as an exemplary case for examining the intricate interplay of electronic and steric effects. This article provides a comparative analysis of this compound with its structurally related halogenated aminobenzoic acids, focusing on reactivity, electronic environment, and reaction outcomes.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-2-bromo-4-fluorobenzoic acid, and how can reaction efficiency be monitored?

The synthesis typically involves halogenation and amination of a benzoic acid precursor. A plausible method includes brominating a fluorinated benzoic acid derivative using agents like N-bromosuccinimide (NBS) in acidic conditions, followed by amination via catalytic hydrogenation or nucleophilic substitution. Reaction progress can be tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm intermediate formation and final product purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1^1H, 13^{13}C, 19^{19}F NMR).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL for refinement .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxylic acid, amine) .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation. Use desiccants to minimize moisture exposure. Always handle with PPE (gloves, lab coat, goggles) in a fume hood, as the compound may be harmful upon inhalation or skin contact .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Pre-saturation with sonication or gentle heating (≤40°C) can enhance solubility. Verify solvent compatibility with downstream applications (e.g., biological assays) .

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis of this compound?

Employ Design of Experiments (DoE) to test variables:

  • Temperature : Higher temperatures may accelerate bromination but risk side reactions.
  • Catalyst selection : Transition metals (e.g., Pd/C) for efficient amination .
  • Reagent stoichiometry : Optimize brominating agent ratios to minimize excess reagent waste .
    Validate improvements via HPLC purity analysis (>95%) and yield calculations.

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Solvent effects : Re-measure NMR in deuterated solvents matching computational settings (e.g., DMSO-d6 vs. gas-phase DFT).
  • Theoretical methods : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) for accurate chemical shift predictions.
  • Crystallographic validation : Compare experimental X-ray structures with computational models .

Q. What strategies are effective for studying the biological activity of this compound?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays.
  • Microbial susceptibility testing : Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-negative/-positive strains, referencing related compounds with known activity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, amino groups) to correlate structural changes with bioactivity .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.
  • Molecular docking : Simulate interactions with biological targets (e.g., proteins) using software like AutoDock Vina.
  • pKa prediction : Estimate acidity (carboxylic acid group: ~3.03) to guide reaction conditions .

Q. What are the best practices for resolving crystallographic disorder in X-ray structures of halogenated benzoic acids?

  • Multi-solvent recrystallization : Use solvent mixtures (e.g., ethanol/water) to improve crystal quality.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals.
  • Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···F) contributing to packing disorder .

Methodological Notes

  • Data Reproducibility : Replicate experiments ≥3 times and report mean ± standard deviation.
  • Safety Compliance : Follow GHS guidelines for hazard communication (e.g., H315: Skin irritation) .
  • Ethical Use : Restrict applications to non-commercial research per supplier agreements .

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